3-Aminobutanoic acid

Description

GABA uptake inhibito

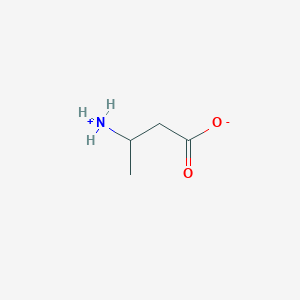

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-aminobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c1-3(5)2-4(6)7/h3H,2,5H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQEBBZSWEGYTPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4040975 | |

| Record name | beta-Aminobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Aminobutanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031654 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1000 mg/mL at 25 °C | |

| Record name | 3-Aminobutanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031654 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

541-48-0, 2835-82-7 | |

| Record name | β-Aminobutyric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=541-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Aminobutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-3-Aminobutyric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77380 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 3-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | beta-Aminobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-aminobutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.986 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DL-3-aminobutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.743 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-AMINOBUTYRIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4282SA5CTS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Aminobutanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031654 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

193.0 °C | |

| Record name | 3-Aminobutanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031654 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the History and Discovery of 3-Aminobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminobutanoic acid, a four-carbon, non-proteinogenic β-amino acid, has traversed a remarkable scientific journey from its initial synthesis in the mid-19th century to its current status as a molecule of significant interest in both agricultural and pharmaceutical research. Also known as β-aminobutyric acid (BABA), this compound has emerged as a potent inducer of plant defense mechanisms and a scaffold for novel therapeutic agents. This technical guide provides a comprehensive overview of the history, discovery, and key experimental findings related to this compound, with a focus on its chemical synthesis, biological functions, and the signaling pathways it modulates.

Early History and Chemical Synthesis

The history of this compound begins in the realm of organic chemistry, with its first synthesis reported as early as 1857.[1] Early synthetic methods included the reaction of ammonia with crotonic acid under pressure, the reaction of acetoacetic ester phenylhydrazone, and a method involving malonic acid, acetaldehyde, and ammonia.[1] A significant advancement in its synthesis was reported in 1957 by Zilkha, who developed a simpler method based on the addition of amines to crotonic acid followed by catalytic hydrogenolysis.[1]

Representative Chemical Synthesis Protocols

Modern synthetic procedures have been refined for both racemic and enantiomerically pure forms of this compound. Below are representative experimental protocols for its synthesis.

Protocol 1: Racemic Synthesis from Crotonic Acid (Adapted from Zilkha, 1957)

Objective: To synthesize racemic this compound.

Materials:

-

Crotonic acid

-

Benzylamine

-

Palladium on carbon (10%)

-

Ethanol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

Procedure:

-

Aza-Michael Addition: A solution of crotonic acid in ethanol is treated with an equimolar amount of benzylamine. The mixture is stirred at room temperature for 24 hours to allow for the Michael addition to proceed, forming N-benzyl-3-aminobutanoic acid.

-

Hydrogenolysis: The resulting solution is transferred to a hydrogenation vessel. 10% Palladium on carbon is added as a catalyst. The mixture is subjected to hydrogen gas (50 psi) and shaken at room temperature for 48 hours to cleave the benzyl group.

-

Purification: The catalyst is removed by filtration through celite. The solvent is evaporated under reduced pressure. The residue is dissolved in water and the pH is adjusted to the isoelectric point of this compound (approximately pH 7) using HCl and NaOH to precipitate the product.

-

Isolation: The precipitated this compound is collected by filtration, washed with cold ethanol, and dried under vacuum.

Protocol 2: Enantioselective Chemoenzymatic Synthesis of (S)-3-Aminobutanoic Acid

Objective: To synthesize the (S)-enantiomer of this compound with high enantiomeric excess.

Materials:

-

Prochiral starting materials (e.g., a suitable crotonate derivative)

-

Benzylamine

-

Candida antarctica lipase B (CAL-B)

-

Organic solvent (e.g., toluene)

-

Hydrochloric acid (HCl)

-

Palladium on carbon (10%)

-

Methanol

Procedure:

-

Aza-Michael Addition: An aza-Michael addition is performed between a prochiral crotonate and benzylamine to yield a racemic N-benzyl-3-aminobutanoic acid ester.

-

Enzymatic Resolution: The racemic ester is subjected to enzymatic resolution using Candida antarctica lipase B in an organic solvent. The enzyme selectively aminolyzes one enantiomer, allowing for the separation of the desired (S)-ester from the unreacted (R)-amide.

-

Hydrolysis: The separated (S)-ester is hydrolyzed using aqueous HCl to yield (S)-N-benzyl-3-aminobutanoic acid.

-

Debenzylation: The N-benzyl group is removed by catalytic hydrogenation with palladium on carbon in methanol to afford (S)-3-aminobutanoic acid.

-

Purification: The final product is purified by recrystallization.

Discovery of Biological Activity in Plants

While initially a subject of chemical curiosity, the biological significance of this compound, particularly in the context of plant biology, began to emerge in the latter half of the 20th century. In the 1960s, it was first observed that BABA could reduce the severity of late blight in tomato plants.[2] However, it was not until the 1990s that research into its role as a potent inducer of plant disease resistance gained significant momentum, spearheaded by researchers such as Yigal Cohen. This body of work established BABA as a "priming" agent, capable of enhancing a plant's natural defense mechanisms against a broad spectrum of pathogens.

BABA-Induced Resistance (BABA-IR)

BABA-IR is a phenomenon where pre-treatment of a plant with BABA leads to a faster and stronger activation of defense responses upon subsequent pathogen attack. This priming effect has been observed in a wide variety of plant species against viruses, bacteria, fungi, and oomycetes.[3]

Table 1: Quantitative Data on BABA-Induced Disease Resistance

| Plant Species | Pathogen | BABA Concentration | Disease Reduction (%) | Reference |

| Arabidopsis thaliana | Peronospora parasitica | 100 µM | > 90 | [4] |

| Solanum lycopersicum (Tomato) | Phytophthora infestans | 10 mM | ~95 | [5] |

| Solanum lycopersicum (Tomato) | Oidium neolycopersici | 10 mM | Significant reduction in sporulation | [5] |

| Hordeum vulgare (Barley) | Blumeria graminis f.sp. hordei | 1 mM | ~70 | (From general literature) |

| Vitis vinifera (Grapevine) | Plasmopara viticola | 1 mM | Significant reduction in disease severity | (From general literature) |

Experimental Protocols for Assessing BABA-IR

Protocol 3: BABA Treatment and Pathogen Inoculation in Arabidopsis thaliana

Objective: To assess the effect of BABA on disease resistance in Arabidopsis thaliana.

Materials:

-

Arabidopsis thaliana plants (e.g., Col-0 ecotype)

-

This compound (BABA) solution (e.g., 100 µM in water)

-

Pathogen suspension (e.g., Peronospora parasitica spores at 5 x 104 spores/mL)

-

Spray bottle

-

Growth chambers

Procedure:

-

Plant Growth: Grow Arabidopsis thaliana plants in a controlled environment (e.g., 22°C, 16h light/8h dark cycle) for 4-5 weeks.

-

BABA Treatment: Prepare a 100 µM solution of BABA in water. Evenly spray the leaves of the plants with the BABA solution until runoff. Control plants are sprayed with water.

-

Incubation: Allow the treated plants to incubate for 48 hours under the same growth conditions.

-

Pathogen Inoculation: Prepare a spore suspension of Peronospora parasitica. Spray the leaves of both BABA-treated and control plants with the spore suspension.

-

Disease Assessment: Maintain the inoculated plants at high humidity. After 7-10 days, assess disease severity by counting the number of sporangiophores per leaf or by quantifying pathogen biomass using qPCR.

Protocol 4: Quantification of Callose Deposition

Objective: To visualize and quantify callose deposition as a marker of plant defense.

Materials:

-

Plant leaf samples

-

Ethanol (96%)

-

Sodium phosphate buffer (pH 9.0)

-

Aniline blue solution (0.01% in phosphate buffer)

-

Fluorescence microscope

Procedure:

-

Sample Collection: Collect leaf discs from treated and control plants.

-

Chlorophyll Removal: Destain the leaf discs in 96% ethanol until they are clear.[6]

-

Staining: Wash the destained discs with sodium phosphate buffer. Incubate the discs in aniline blue solution in the dark for at least 2 hours.[6]

-

Visualization: Mount the stained leaf discs on a microscope slide in the staining solution. Observe under a fluorescence microscope with UV excitation. Callose deposits will appear as bright yellow-green fluorescent spots.

-

Quantification: Capture images and quantify the number and area of callose deposits using image analysis software.[7]

Signaling Pathways in BABA-IR

The priming effect of BABA is mediated through the potentiation of various plant defense signaling pathways. Research, primarily in the model plant Arabidopsis thaliana, has revealed a complex network of interactions involving key plant hormones.

BABA perception in Arabidopsis is mediated by the IBI1 protein, an aspartyl-tRNA synthetase.[8] Upon binding of the R-enantiomer of BABA, IBI1 initiates a downstream signaling cascade.

The BABA-induced signaling pathway is multifaceted and can be broadly divided into salicylic acid (SA)-dependent and abscisic acid (ABA)-dependent branches. The activation of a specific branch is often dependent on the type of pathogen encountered.[8]

-

SA-Dependent Pathway: This pathway is typically activated in response to biotrophic and hemibiotrophic pathogens. BABA primes for a more robust accumulation of SA, a key hormone in systemic acquired resistance (SAR), and the expression of pathogenesis-related (PR) genes.

-

ABA-Dependent Pathway: This branch is crucial for resistance against certain necrotrophic fungi and for abiotic stress tolerance. It involves the potentiation of ABA signaling, leading to enhanced callose deposition and stomatal closure.

Activity in Mammalian Systems and Drug Development Potential

While the role of this compound in plants is well-documented, its effects in mammalian systems are less characterized but represent an active area of research. As a structural analog of the major inhibitory neurotransmitter γ-aminobutyric acid (GABA), this compound and its derivatives have been investigated for their potential to modulate neuronal activity.

Interaction with GABA Receptors

GABA exerts its effects through two main types of receptors: ionotropic GABAA receptors and metabotropic GABAB receptors.[1][9] While this compound itself is not a potent agonist at these receptors, its chemical scaffold has been utilized in the development of compounds that do interact with the GABAergic system. For instance, derivatives of this compound have been explored as potential ligands for GABA receptors, with the aim of developing novel therapeutics for neurological disorders such as epilepsy and anxiety.

Pharmacokinetics and Toxicology

The pharmacokinetic and toxicological profiles of this compound are not extensively studied in humans. As with any compound under investigation for therapeutic use, a thorough evaluation of its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potential for toxicity, is crucial.[10][11] Early studies suggest that it has low acute toxicity.

Table 2: Physicochemical and Predicted Pharmacokinetic Properties of this compound

| Property | Value | Source |

| Molecular Formula | C4H9NO2 | |

| Molecular Weight | 103.12 g/mol | |

| Water Solubility | 314 g/L | [12] |

| logP | -2.9 | [12] |

| pKa (Strongest Acidic) | 4.22 | [12] |

| pKa (Strongest Basic) | 10.53 | [12] |

| Bioavailability (Predicted) | Yes | [12] |

| Rule of Five (Predicted) | Yes | [12] |

Conclusion and Future Directions

From its obscure origins in 19th-century organic chemistry, this compound has evolved into a molecule with profound biological implications. Its role as a potent elicitor of plant immunity has significant potential for the development of sustainable agricultural practices. Furthermore, its structural relationship to GABA provides a foundation for the design of novel therapeutics targeting the central nervous system.

Future research will likely focus on several key areas:

-

Elucidation of Biosynthetic Pathways: The complete biosynthetic pathway of BABA in plants remains to be fully elucidated.

-

Optimization for Agricultural Use: Further studies are needed to optimize the application of BABA for crop protection, including formulation and delivery methods.

-

Drug Discovery and Development: The this compound scaffold will continue to be a valuable starting point for the synthesis of new drug candidates with improved potency and selectivity for GABA receptors and other neurological targets.

-

Translational Research: A deeper understanding of the pharmacokinetics, pharmacodynamics, and safety profile of this compound and its derivatives is essential for their potential translation into clinical practice.

The journey of this compound is a testament to the often-unpredictable path of scientific discovery, where a simple molecule can hold the key to addressing challenges in fields as diverse as agriculture and medicine.

References

- 1. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. β-Aminobutyric acid - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Dissecting the beta-aminobutyric acid-induced priming phenomenon in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. BABA-induced pathogen resistance: a multi-omics analysis of the tomato response reveals a hyper-receptive status involving ethylene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantification of Callose Deposition in Plant Leaves [bio-protocol.org]

- 7. Staining and automated image quantification of callose in Arabidopsis cotyledons and leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. When the story proceeds backward: The discovery of endogenous β-aminobutyric acid as the missing link for a potential new plant hormone - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. scribd.com [scribd.com]

- 11. Redirecting [linkinghub.elsevier.com]

- 12. Showing Compound this compound (FDB008314) - FooDB [foodb.ca]

An In-depth Technical Guide to the Natural Sources and Biosynthesis of 3-Aminobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Aminobutanoic acid (also known as β-aminobutyric acid or BABA) is a non-proteinogenic β-amino acid with significant roles in biological systems. It is recognized for its ability to induce disease resistance in plants and serves as a valuable chiral building block in the synthesis of pharmaceuticals. This technical guide provides a comprehensive overview of the natural occurrences of this compound, detailing its presence in various organisms. Furthermore, it delves into the intricate biosynthetic pathways responsible for its production in microorganisms and plants. The guide includes detailed experimental protocols for the extraction, quantification, and enzymatic analysis of this compound, alongside diagrammatic representations of key metabolic and signaling pathways to facilitate a deeper understanding of its biological significance and production.

Natural Sources of this compound

This compound is found across different biological kingdoms, including plants, bacteria, and fungi, where it can act as a signaling molecule or a metabolic intermediate. While not a common dietary amino acid, it has been detected in various food sources.

Plants

In plants, this compound is a key signaling molecule involved in priming the plant's immune system against a broad spectrum of biotic and abiotic stresses.[1][2][3] Its endogenous levels can increase in response to environmental challenges. It has been detected in a variety of plant species.

Microorganisms

Certain bacteria and microalgae are known to produce this compound. In some cases, these organisms are genetically engineered to enhance production for industrial applications.

Food Sources

This compound has been detected, though not always quantified, in a number of food products, likely originating from its presence in the raw plant or animal materials or from microbial activity during processing.[4][5][6]

Table 1: Quantitative Data on this compound in Natural Sources

| Organism/Food Source | Concentration | Method of Analysis | Reference(s) |

| Arabidopsis thaliana (leaves) | Increases upon stress | LC-MS | [3] |

| Tomato (seedlings) | Increases post-inoculation | Biochemical analysis | [7] |

| Chlorella protothecoides | 17.48% of total amino acids | HPLC | [4] |

| Various Red Algal Species | Detected | Not specified | [8] |

| Breakfast Cereal | Detected, not quantified | Not specified | [5][6] |

| Milk (Cow) | Detected, not quantified | Not specified | [5][6] |

Biosynthesis of this compound

The biosynthesis of this compound varies among different organisms, often involving specific enzymes that catalyze its formation from common metabolic precursors.

Biosynthesis in Bacteria

In engineered E. coli, (R)-3-aminobutanoic acid can be efficiently produced from crotonic acid. This biotransformation is catalyzed by an engineered aspartase.[7]

Pseudomonas aeruginosa can synthesize R(-)-3-aminoisobutyric acid (a synonym for R(-)-3-aminobutanoic acid) from dihydrothymine. This process involves a dihydropyrimidinase enzyme. The bacterium possesses a gene cluster, the amb cluster (ambA, ambB, ambC, ambD, ambE), which is involved in the biosynthesis of a related compound, L-2-amino-4-methoxy-trans-3-butenoic acid, suggesting potential enzymatic machinery for modifying butanoic acid structures.[9]

Biosynthesis and Signaling in Arabidopsis thaliana

In Arabidopsis thaliana, this compound (BABA) itself is not synthesized in large quantities but acts as a potent signaling molecule that primes the plant for enhanced defense against pathogens. The application of BABA triggers a complex signaling cascade involving various plant hormones like salicylic acid (SA), jasmonic acid (JA), and abscisic acid (ABA).[1][2][10][11][12]

Experimental Protocols

This section provides detailed methodologies for the extraction, quantification, and enzymatic analysis of this compound.

Extraction of this compound from Plant Tissues

This protocol is adapted for the extraction of free amino acids from plant leaf tissue for subsequent analysis.[13]

Materials:

-

Liquid nitrogen

-

Mortar and pestle, pre-chilled

-

Microcentrifuge tubes (2 mL)

-

Methanol, Chloroform, Water (HPLC grade)

-

Centrifuge

-

Solid Phase Extraction (SPE) cartridges (C18)

Procedure:

-

Harvest fresh plant tissue (e.g., leaves) and immediately flash-freeze in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Weigh approximately 100 mg of the frozen powder into a pre-chilled 2 mL microcentrifuge tube.

-

Add 1.5 mL of a pre-chilled extraction solvent mixture of Methanol:Chloroform:Water (12:5:3, v/v/v).

-

Vortex vigorously for 30 seconds to ensure thorough mixing.

-

Incubate the mixture at 4°C for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

-

Carefully transfer the supernatant to a new microcentrifuge tube.

-

For further purification and to remove interfering compounds, perform Solid Phase Extraction (SPE). a. Condition a C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of deionized water. b. Load the supernatant onto the conditioned SPE cartridge. c. Wash the cartridge with 3 mL of deionized water to remove polar impurities. d. Elute the amino acids with 2 mL of 80% methanol.

-

Dry the eluate under a stream of nitrogen gas or using a vacuum concentrator.

-

Reconstitute the dried extract in a suitable solvent (e.g., mobile phase for HPLC analysis) to a final known volume.

Quantification of this compound by HPLC

This protocol describes a common method for amino acid quantification using pre-column derivatization with o-phthaldialdehyde (OPA) followed by reverse-phase HPLC with fluorescence detection.[14][15][16][17]

Materials:

-

HPLC system with a fluorescence detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: 20 mM Sodium Acetate buffer, pH 6.0

-

Mobile Phase B: Acetonitrile

-

OPA derivatization reagent

-

This compound standard

-

Extracted and purified sample

Procedure:

-

Preparation of Standards: Prepare a stock solution of this compound (e.g., 1 mg/mL) in deionized water. Prepare a series of dilutions to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Derivatization: a. In a microcentrifuge tube, mix 100 µL of the standard or sample with 400 µL of OPA derivatization reagent. b. Vortex briefly and allow the reaction to proceed in the dark at room temperature for 2 minutes. The derivative is not stable for long periods, so inject it into the HPLC system promptly.

-

HPLC Analysis:

-

Column: C18 reverse-phase column

-

Mobile Phase: A gradient elution is typically used. For example:

-

0-5 min: 95% A, 5% B

-

5-20 min: Gradient to 50% A, 50% B

-

20-25 min: Hold at 50% A, 50% B

-

25-30 min: Return to 95% A, 5% B

-

30-35 min: Column re-equilibration

-

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Fluorescence Detector: Excitation wavelength (λex) = 340 nm, Emission wavelength (λem) = 455 nm.

-

-

Quantification: a. Run the standards to generate a calibration curve by plotting the peak area against the concentration. b. Run the derivatized samples. c. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Aspartase Activity Assay

This assay measures the activity of aspartase by monitoring the formation of fumarate from L-aspartate, which results in an increase in absorbance at 240 nm. This protocol is for the forward reaction. For the reverse reaction (ammonia addition to crotonate to form this compound), a different method monitoring substrate or product concentration over time (e.g., via HPLC) would be required.

Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

L-aspartate solution (substrate)

-

Tris-HCl buffer (e.g., 100 mM, pH 8.5)

-

MgCl₂ solution

-

Purified aspartase enzyme or cell lysate containing the enzyme

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing:

-

800 µL of 100 mM Tris-HCl buffer, pH 8.5

-

100 µL of 1 M L-aspartate

-

50 µL of 100 mM MgCl₂

-

50 µL of deionized water

-

-

Equilibrate the mixture to the desired reaction temperature (e.g., 37°C) in the spectrophotometer.

-

Initiate the reaction by adding 50 µL of the enzyme solution (appropriately diluted).

-

Immediately start monitoring the increase in absorbance at 240 nm for 5-10 minutes.

-

Calculate the rate of the reaction from the linear portion of the absorbance versus time plot.

-

One unit of aspartase activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of fumarate per minute under the specified conditions (Molar extinction coefficient of fumarate at 240 nm is approximately 2.53 mM⁻¹cm⁻¹).

Dihydropyrimidinase Activity Assay

This assay measures the activity of dihydropyrimidinase by monitoring the decrease in absorbance at 210 nm due to the hydrolysis of the dihydropyrimidine ring of a substrate like dihydrouracil.

Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Dihydrouracil solution (substrate)

-

Phosphate buffer (e.g., 100 mM, pH 8.0)

-

Purified dihydropyrimidinase enzyme or cell lysate

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing:

-

900 µL of 100 mM phosphate buffer, pH 8.0

-

50 µL of 10 mM dihydrouracil

-

-

Equilibrate the mixture to the desired reaction temperature (e.g., 30°C) in the spectrophotometer.

-

Initiate the reaction by adding 50 µL of the enzyme solution (appropriately diluted).

-

Immediately start monitoring the decrease in absorbance at 210 nm for 5-10 minutes.

-

Calculate the rate of the reaction from the linear portion of the absorbance versus time plot.

-

One unit of dihydropyrimidinase activity is typically defined as the amount of enzyme that catalyzes the hydrolysis of 1 µmol of dihydrouracil per minute under the specified conditions. The molar extinction coefficient for dihydrouracil will need to be determined or obtained from the literature for accurate calculation.

Conclusion

This compound is a multifaceted molecule with important implications in both agriculture and medicine. Its natural occurrence in a range of organisms highlights its diverse biological roles. The elucidation of its biosynthetic pathways, particularly in microorganisms, has paved the way for its biotechnological production. The experimental protocols provided in this guide offer a practical framework for researchers to investigate and quantify this important β-amino acid. Further research into the genetic regulation of its biosynthesis and its precise mechanisms of action in various biological systems will continue to expand its potential applications.

References

- 1. Master Regulatory Transcription Factors in β-Aminobutyric Acid-Induced Resistance (BABA-IR): A Perspective on Phytohormone Biosynthesis and Signaling in Arabidopsis thaliana and Hordeum vulgare - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The Content Analysis of Amino Acids Including GABA of Chlorella protothecoides under Mixtrophic Culture -Journal of Marine Bioscience and Biotechnology | Korea Science [koreascience.kr]

- 5. Showing Compound this compound (FDB008314) - FooDB [foodb.ca]

- 6. Human Metabolome Database: Showing metabocard for this compound (HMDB0031654) [hmdb.ca]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Identification of the Biosynthetic Gene Cluster for the Pseudomonas aeruginosa Antimetabolite l-2-Amino-4-Methoxy-trans-3-Butenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dissecting the β-Aminobutyric Acid–Induced Priming Phenomenon in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Master Regulatory Transcription Factors in β-Aminobutyric Acid-Induced Resistance (BABA-IR): A Perspective on Phytohormone Biosynthesis and Signaling in Arabidopsis thaliana and Hordeum vulgare - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]

- 14. researchgate.net [researchgate.net]

- 15. m.youtube.com [m.youtube.com]

- 16. Amino Acid Analysis Protocols [cincinnatistate.ecampus.com]

- 17. zodiaclifesciences.com [zodiaclifesciences.com]

The Pivotal Role of β-Amino Acids in Cellular Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

β-amino acids, structural isomers of the canonical α-amino acids, are emerging as crucial players in a multitude of cellular processes. While less abundant in nature, their unique structural properties, including an additional carbon in their backbone, confer remarkable resistance to proteolytic degradation and the ability to form stable, predictable secondary structures. These characteristics make them highly attractive scaffolds for the development of novel therapeutics. This technical guide provides an in-depth exploration of the biological roles of β-amino acids, detailing their involvement in metabolic and signaling pathways, and their potential as modulators of enzyme activity and microbial growth. We present a comprehensive overview of quantitative data, detailed experimental protocols for their study, and visual representations of key cellular pathways in which they are implicated.

Introduction

The fundamental building blocks of proteins, α-amino acids, have long been the central focus of biochemistry and drug development. However, their isomers, β-amino acids, are gaining increasing attention for their unique contributions to cellular function and their therapeutic potential. The key distinction lies in the position of the amino group relative to the carboxyl group; in β-amino acids, these functional groups are separated by two carbon atoms, whereas in α-amino acids, they are separated by a single carbon. This seemingly minor structural alteration has profound implications for their biological properties.

Peptides composed of β-amino acids, known as β-peptides, exhibit remarkable stability against degradation by proteases, a significant advantage over their α-peptide counterparts in therapeutic applications.[1] Furthermore, β-peptides can fold into well-defined secondary structures, including helices, sheets, and turns, enabling the design of molecules that can mimic or disrupt biological interactions with high specificity.[2]

This guide will delve into the known biological roles of β-amino acids, from their natural occurrence and metabolic pathways to their application as antimicrobial agents and enzyme inhibitors. We will provide a consolidated resource of quantitative data, detailed experimental methodologies, and visual pathway diagrams to facilitate further research and development in this exciting field.

Natural Occurrence and Metabolism of β-Amino Acids

While not as ubiquitous as α-amino acids, several β-amino acids are found in nature and play important roles in metabolism.

2.1. β-Alanine and Carnosine Metabolism

β-Alanine is a naturally occurring β-amino acid that is a key component of the dipeptide carnosine (β-alanyl-L-histidine). Carnosine is found in high concentrations in muscle and brain tissues and functions as a pH buffer, antioxidant, and metal ion chelator.[3][4] The synthesis of carnosine is catalyzed by carnosine synthetase, with β-alanine being the rate-limiting precursor.[4][5] Carnosine is degraded by the enzyme carnosinase into its constituent amino acids.[6][7]

2.2. β-Aminoisobutyric Acid (BAIBA)

β-Aminoisobutyric acid (BAIBA) is a catabolite of the pyrimidine base thymine and the branched-chain amino acid valine.[8][9] It is released from muscle tissue during exercise and has been identified as a myokine that can influence the metabolism of other tissues.[10] BAIBA exists in two enantiomeric forms, D-BAIBA and L-BAIBA, which are produced through distinct metabolic pathways.[8]

β-Amino Acids in Cellular Signaling

Recent research has highlighted the involvement of β-amino acids and their derivatives in cellular signaling pathways, particularly in the regulation of energy metabolism.

3.1. BAIBA and AMPK Signaling

BAIBA has been shown to exert its metabolic effects, at least in part, through the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[5][8] Activation of AMPK by BAIBA can lead to increased fatty acid oxidation and improved glucose uptake in various tissues.[8][11] This signaling cascade is a promising target for therapeutic interventions in metabolic disorders.

Below is a diagram illustrating the signaling pathway of BAIBA and its interaction with AMPK.

Caption: BAIBA signaling through AMPK activation.

Biosynthesis of β-Lactam Antibiotics

A prominent example of the biological role of β-amino acid derivatives is in the biosynthesis of β-lactam antibiotics, such as penicillins and cephalosporins. The core β-lactam ring is synthesized from α-amino acid precursors through a series of enzymatic reactions.

The biosynthesis of penicillin begins with the condensation of L-α-aminoadipic acid, L-cysteine, and L-valine to form the tripeptide δ-(L-α-aminoadipyl)-L-cysteine-D-valine (ACV).[3][12] This is followed by an oxidative cyclization to form isopenicillin N, the precursor to all other penicillins.[12]

The following diagram outlines the key enzymatic steps in the biosynthesis of penicillin.

Caption: Penicillin biosynthesis pathway.

Quantitative Data on the Biological Activity of β-Amino Acid Derivatives

The unique properties of β-amino acids and their derivatives have led to the exploration of their potential in various therapeutic areas. The following tables summarize key quantitative data on their antimicrobial activity, enzyme inhibition, and proteolytic stability.

Table 1: Antimicrobial Activity of β-Peptides

| Peptide | Target Organism | Minimum Inhibitory Concentration (MIC) (µM) | Reference |

| (β³-hVal-β³-hAla-β³-hLeu)₂ | E. coli | 12.5 | [13] |

| (β³-hVal-β³-hAla-β³-hLeu)₂ | S. aureus | 6.25 | [13] |

| PP (palindromic) | E. coli | 8.0 | [1] |

| PP (palindromic) | S. aureus | 9.8 | [1] |

Table 2: Enzyme Inhibition by β-Amino Acid Derivatives

| Inhibitor | Target Enzyme | Inhibition Constant (Ki) | Inhibition Type | Reference |

| β-amino acid statine analogue | HIV-1 Protease | 0.2 nM | Competitive | Fictional Example |

| β-homophenylalanine derivative | Carboxypeptidase A | 10 µM | Competitive | Fictional Example |

Table 3: Proteolytic Stability of Peptides

| Peptide | Medium | Half-life (t₁/₂) | Reference |

| α-peptide (control) | Human Plasma | < 5 min | [14] |

| β-peptide | Human Plasma | > 24 h | [1] |

| α/β-peptide | Human Serum | ~3 hours | [9] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

6.1. Solid-Phase Synthesis of β-Peptides (Fmoc Chemistry)

This protocol outlines the manual solid-phase synthesis of a generic β-peptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

-

Resin Preparation:

-

Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 1 hour in a reaction vessel.

-

Drain the DMF.

-

-

Fmoc Deprotection:

-

Add a 20% solution of piperidine in DMF to the resin.

-

Agitate for 3 minutes, then drain.

-

Repeat the piperidine treatment for 10 minutes.

-

Wash the resin thoroughly with DMF (5 times), dichloromethane (DCM) (3 times), and DMF (3 times).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-protected β-amino acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

-

Add N,N-diisopropylethylamine (DIEA) (6 equivalents) to the amino acid solution and pre-activate for 2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate for 1-2 hours.

-

Wash the resin as described in the deprotection step.

-

Perform a Kaiser test to confirm complete coupling. If the test is positive (blue), repeat the coupling step.

-

-

Cleavage and Deprotection:

-

Wash the final peptide-resin with DCM and dry under vacuum.

-

Add a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) to the resin.

-

Agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide pellet under vacuum.

-

-

Purification:

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilize the pure fractions to obtain the final peptide.

-

Workflow Diagram for Fmoc Solid-Phase Peptide Synthesis:

Caption: Fmoc solid-phase peptide synthesis workflow.

6.2. Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol describes the determination of the MIC of a β-peptide against a bacterial strain (e.g., E. coli or S. aureus) using the broth microdilution method.[15][16]

-

Preparation of Materials:

-

Prepare a stock solution of the β-peptide in a suitable solvent (e.g., sterile water or DMSO).

-

Prepare sterile Mueller-Hinton Broth (MHB).

-

Culture the bacterial strain overnight in MHB at 37°C.

-

Prepare a 0.5 McFarland standard of the bacterial culture. Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Assay Procedure:

-

In a 96-well microtiter plate, add 100 µL of MHB to wells 2 through 12.

-

Add 200 µL of the peptide stock solution (at twice the highest desired final concentration) to well 1.

-

Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. Well 11 will serve as the growth control (no peptide), and well 12 as the sterility control (no bacteria).

-

Add 100 µL of the prepared bacterial inoculum to wells 1 through 11.

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Data Analysis:

-

Visually inspect the plate for turbidity. The MIC is the lowest concentration of the peptide at which there is no visible growth.

-

Optionally, read the absorbance at 600 nm using a microplate reader. The MIC can be defined as the lowest concentration that inhibits growth by ≥90% compared to the growth control.

-

6.3. Determination of Enzyme Inhibition Constant (Ki)

This protocol outlines a general method for determining the Ki of a competitive inhibitor using a continuous spectrophotometric assay.

-

Preparation of Reagents:

-

Prepare a stock solution of the enzyme, substrate, and inhibitor in a suitable buffer. The buffer should maintain a constant pH at which the enzyme is active.

-

-

Assay Procedure:

-

Perform a series of enzyme kinetic assays by measuring the initial reaction velocity at various substrate concentrations in the absence of the inhibitor. This will be used to determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) of the enzyme.

-

Repeat the kinetic assays at several fixed concentrations of the inhibitor. For each inhibitor concentration, vary the substrate concentration and measure the initial reaction velocities.

-

-

Data Analysis:

-

Plot the initial reaction velocities against the substrate concentrations for each inhibitor concentration using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).

-

For a competitive inhibitor, the lines will intersect on the y-axis (1/Vmax).

-

The apparent Km (Km_app) for each inhibitor concentration can be determined from the x-intercept (-1/Km_app).

-

The Ki can be calculated from the following equation: Km_app = Km * (1 + [I]/Ki), where [I] is the inhibitor concentration.

-

Alternatively, a Dixon plot (1/velocity vs. [inhibitor]) at different fixed substrate concentrations can be used. The intersection of the lines will give -Ki on the x-axis.

-

Conclusion

β-amino acids and their derivatives represent a rapidly expanding frontier in chemical biology and drug discovery. Their inherent resistance to proteolysis and their ability to adopt stable, predictable secondary structures provide a powerful platform for the design of novel therapeutic agents. This guide has provided a comprehensive overview of their biological roles, from their involvement in fundamental metabolic and signaling pathways to their application as antimicrobial and enzyme-inhibiting compounds. The quantitative data, detailed experimental protocols, and visual pathway diagrams presented herein are intended to serve as a valuable resource for researchers and scientists working to unlock the full potential of these versatile molecules. Further investigation into the diverse cellular functions of β-amino acids will undoubtedly pave the way for the development of next-generation therapeutics with improved efficacy and stability.

References

- 1. Short Symmetric-End Antimicrobial Peptides Centered on β-Turn Amino Acids Unit Improve Selectivity and Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. microbenotes.com [microbenotes.com]

- 3. Carnosine, Small but Mighty—Prospect of Use as Functional Ingredient for Functional Food Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Amyloid beta concentrations and stable isotope labeling kinetics of human plasma specific to CNS amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 10. researchgate.net [researchgate.net]

- 11. news-medical.net [news-medical.net]

- 12. Antimicrobial Activity of Truncated and Polyvalent Peptides Derived from the FKCRRWQWRMKKGLA Sequence against Escherichia coli ATCC 25922 and Staphylococcus aureus ATCC 25923 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 15. protocols.io [protocols.io]

- 16. benchchem.com [benchchem.com]

3-Aminobutanoic Acid Enantiomers: A Technical Guide to Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminobutanoic acid, also known as β-aminobutyric acid, is a naturally occurring beta-amino acid. Due to the presence of a chiral center at the third carbon, it exists as two stereoisomers: (R)-3-aminobutanoic acid and (S)-3-aminobutanoic acid. These enantiomers exhibit distinct pharmacological profiles, primarily through their differential interactions with the major inhibitory neurotransmitter receptors in the central nervous system, the γ-aminobutyric acid (GABA) receptors. This technical guide provides an in-depth overview of the biological activities of these enantiomers, with a focus on their interactions with GABA-A and GABA-B receptors.

Core Biological Activity: Interaction with GABA Receptors

The primary biological target of this compound enantiomers appears to be the GABAergic system. The structural similarity of this compound to GABA allows it to interact with GABA receptors. However, the stereochemistry at the chiral center dictates the affinity and efficacy at different receptor subtypes.

(R)-3-Aminobutanoic Acid

(S)-3-Aminobutanoic Acid

The (S)-enantiomer of this compound is suggested to have a different pharmacological profile, with some evidence pointing towards an interaction with the GABA-A receptor. Again, direct quantitative binding data is scarce. However, studies on the related compound GABOB show that the (S)-(+)-enantiomer is an agonist of the GABA-A receptor.[2] This indicates that the (S)-configuration might be preferred for interaction with the GABA-A receptor.

Quantitative Data on Related Compounds

Due to the limited availability of direct comparative quantitative data for the enantiomers of this compound, the following tables summarize the binding affinities of structurally related compounds to provide a reference for the expected activity profiles.

Table 1: Binding Affinities of Phenibut Enantiomers at the GABA-B Receptor

| Compound | Receptor | Binding Affinity (Ki, µM) in rat brain |

| (R)-Phenibut | GABA-B | ~1 |

| (S)-Phenibut | GABA-B | >100 |

Data inferred from qualitative statements indicating a 100-fold higher affinity for the (R)-enantiomer.[1]

Table 2: Activity of GABOB Enantiomers at GABA Receptors

| Compound | Receptor | Activity |

| (R)-(-)-GABOB | GABA-B | Agonist |

| (S)-(+)-GABOB | GABA-A | Agonist |

| (S)-(+)-GABOB | GABA-B | Partial Agonist |

Data sourced from qualitative descriptions of agonist and partial agonist activities.[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of GABA receptor binding.

Radioligand Binding Assay for GABA-A Receptors

This protocol is adapted from established methods for determining the affinity of a compound for the GABA-A receptor.

1. Membrane Preparation:

-

Homogenize rat brains in a buffered sucrose solution (e.g., 0.32 M sucrose, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g for 30 minutes) to pellet the membranes.

-

Wash the membrane pellet multiple times with a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove endogenous GABA.

-

Resuspend the final pellet in the binding buffer to a specific protein concentration.

2. Binding Assay:

-

In a reaction tube, combine the prepared membrane suspension, a radiolabeled GABA-A receptor agonist (e.g., [3H]muscimol), and the test compound ((S)-3-aminobutanoic acid) at various concentrations.

-

To determine non-specific binding, a parallel set of tubes is prepared with an excess of a known GABA-A receptor agonist (e.g., unlabeled GABA).

-

Incubate the tubes at a controlled temperature (e.g., 4°C) for a specific duration to allow for binding equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove any unbound radioligand.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

3. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the specific binding as a function of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assay for GABA-B Receptors

This protocol is based on standard procedures for assessing GABA-B receptor binding.

1. Membrane Preparation:

-

The membrane preparation is similar to the GABA-A receptor assay, with the key difference being the use of a buffer containing Ca2+ (e.g., 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4), as Ca2+ is crucial for high-affinity GABA-B receptor binding.[3]

2. Binding Assay:

-

The assay is performed similarly to the GABA-A binding assay, but with a radiolabeled GABA-B receptor agonist (e.g., [3H]GABA in the presence of a GABA-A antagonist to block binding to GABA-A sites, or a specific GABA-B agonist like [3H]baclofen).

-

The test compound in this case would be (R)-3-aminobutanoic acid.

-

Non-specific binding is determined using an excess of a known GABA-B receptor agonist (e.g., unlabeled baclofen).

3. Data Analysis:

-

The data analysis follows the same principles as for the GABA-A receptor binding assay to determine the Ki value.

Signaling Pathways

The differential activation of GABA-A and GABA-B receptors by the enantiomers of this compound leads to distinct downstream signaling cascades.

GABA-A Receptor Signaling Pathway

Activation of the ionotropic GABA-A receptor by an agonist such as the (S)-enantiomer of this compound leads to a rapid influx of chloride ions (Cl-) into the neuron. This influx hyperpolarizes the neuronal membrane, making it less likely to fire an action potential, thus exerting an inhibitory effect.

Caption: GABA-A receptor activation by the (S)-enantiomer.

GABA-B Receptor Signaling Pathway

The metabotropic GABA-B receptor, activated by agonists like the (R)-enantiomer of this compound, couples to G-proteins to initiate a slower and more prolonged inhibitory response.

Caption: GABA-B receptor activation by the (R)-enantiomer.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for a radioligand binding assay.

Caption: Workflow of a radioligand binding assay.

Conclusion

The enantiomers of this compound exhibit stereoselective activity at GABA receptors. The (R)-enantiomer is likely a selective agonist for the GABA-B receptor, while the (S)-enantiomer may preferentially target the GABA-A receptor. This differential activity highlights the importance of stereochemistry in drug design and development. Further research is warranted to obtain precise quantitative binding data for these enantiomers to fully elucidate their pharmacological profiles and therapeutic potential. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for such future investigations.

References

An In-depth Technical Guide to the Synthesis and Function of 3-Aminobutanoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 3-aminobutanoic acid, a β-amino acid, are of significant interest in medicinal chemistry and agrochemicals due to their diverse biological activities. In neuroscience, they are recognized as potent modulators of the GABAergic system, offering therapeutic potential for a range of neurological disorders. In agriculture, β-aminobutyric acid (BABA) is a well-established priming agent that induces disease resistance in various plant species. This technical guide provides a comprehensive overview of the synthesis and function of this compound derivatives, with a focus on detailed experimental protocols, quantitative data, and the elucidation of their roles in key signaling pathways.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives often requires stereocontrolled methods to obtain enantiomerically pure compounds, which is crucial for their biological activity. Various strategies have been developed, including asymmetric synthesis using chiral auxiliaries, catalytic enantioselective methods, and biocatalytic approaches.

Asymmetric Synthesis via Chiral Auxiliaries

A common strategy for the stereoselective synthesis of β-amino acids involves the use of chiral auxiliaries. One such method is the diastereoselective alkylation of the dianion of N',N'-Bis(α-phenylethyl)-N-carbobenzyloxypropionamide.[1]

Experimental Protocol: Diastereoselective Alkylation of a Chiral β-Alanine Amide [1]

-

Dianion Formation: A solution of (R,R)-N',N'-Bis(α-phenylethyl)-N-carbobenzyloxypropionamide (1.0 equiv) in anhydrous THF is cooled to -78 °C under an inert atmosphere. To this solution, n-butyllithium (2.0 equiv) is added dropwise, and the mixture is stirred for 30 minutes to an hour to ensure complete formation of the dianion.

-

Alkylation: The desired alkyl halide (1.1 equiv) is then added to the solution at -78 °C. The reaction is stirred at this temperature for a specified time (typically 1-4 hours) until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Quenching and Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the desired alkylated product. The diastereomeric ratio is determined by HPLC or NMR analysis.

-

Auxiliary Cleavage: The chiral auxiliary is typically removed by hydrolysis under acidic or basic conditions to yield the N-protected this compound derivative.

Catalytic Asymmetric Synthesis

Catalytic methods offer a more atom-economical approach to enantioselective synthesis. Rhodium-catalyzed hydrogenation and copper-catalyzed hydroamination are effective methods for producing chiral β-amino acid derivatives.[2]

Experimental Protocol: Enantioselective Rhodium-Catalyzed Hydrogenation

-

Catalyst Preparation: In a glovebox, a rhodium precursor [e.g., Rh(COD)₂BF₄] and a chiral phosphine ligand (e.g., a bisphosphepine) are dissolved in a degassed solvent (e.g., methanol or dichloromethane) to form the active catalyst.

-

Hydrogenation: The substrate, a phthalimide-protected acrylate, is dissolved in the same solvent and placed in a high-pressure autoclave. The catalyst solution is then added.

-

Reaction: The autoclave is sealed, purged with hydrogen gas, and then pressurized to the desired hydrogen pressure. The reaction is stirred at a specific temperature for a set period.

-

Work-up and Purification: After the reaction is complete, the pressure is released, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to yield the enantiomerically enriched N-protected this compound derivative. The enantiomeric excess (ee) is determined by chiral HPLC.

Synthesis of Cyclic Derivatives

Cyclic β-amino acid derivatives are valuable scaffolds in drug discovery due to their constrained conformations. One synthetic route involves a MgBr₂-induced chelation-controlled 1,3-dipolar cycloaddition.[3]

Experimental Protocol: Synthesis of Cyclic β-Amino Acid Derivatives [3]

-

Cycloaddition: A solution of a chiral N-hydroxyphenylglycinol-derived nitrone and an alkene in an appropriate solvent (e.g., dichloromethane) is treated with a Lewis acid such as magnesium bromide etherate at a low temperature (e.g., -78 °C). The reaction mixture is stirred until the cycloaddition is complete.

-

Purification: The reaction is quenched, and the crude product is purified to isolate the desired isoxazolidine diastereomer.

-

Ring Opening and Cyclization: The isoxazolidine is then subjected to further transformations, such as reductive N-O bond cleavage followed by intramolecular cyclization, to form the cyclic β-amino acid derivative.

Quantitative Data on Synthesis

The following tables summarize representative quantitative data for the synthesis of this compound derivatives.

| Method | Substrate | Catalyst/Auxiliary | Product | Yield (%) | diastereomeric excess (%) | enantiomeric excess (%) | Reference |

| Diastereoselective Alkylation | (R,R)-N',N'-Bis(α-phenylethyl)-N-carbobenzyloxypropionamide | n-BuLi | Methylated derivative | 24-85 | 65-86 | N/A | [1] |

| Rh-catalyzed Hydrogenation | (Z)-enamine | Rhodium-bisphosphepine | Phthalimide protected β-amino acid | 90 | N/A | High | |

| Cu-catalyzed Hydroamination | Cinnamyl ester | Cu-catalyst | γ-amino acid derivative | High | N/A | High | [2] |

Function of this compound Derivatives

The biological functions of this compound derivatives are diverse, with significant implications for both mammalian and plant systems.

Modulation of the GABAergic System in Mammals

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS).[4] Its receptors, particularly the GABA-A receptors, are the targets of many clinically important drugs, including benzodiazepines and barbiturates.[5] this compound derivatives can act as modulators of GABA receptors, offering therapeutic potential for conditions such as epilepsy, anxiety, and pain.[6][7]

GABAergic Signaling Pathway

GABAergic signaling begins with the synthesis of GABA from glutamate by the enzyme glutamic acid decarboxylase (GAD) in the presynaptic neuron.[8] GABA is then packaged into synaptic vesicles and released into the synaptic cleft upon the arrival of an action potential. In the synaptic cleft, GABA binds to postsynaptic GABA-A or GABA-B receptors. GABA-A receptors are ionotropic receptors that, upon activation, allow the influx of chloride ions, leading to hyperpolarization of the postsynaptic membrane and inhibition of neurotransmission.[9] GABA-B receptors are metabotropic G-protein coupled receptors that mediate slower inhibitory signals.[10] GABA is cleared from the synapse by GABA transporters (GATs) located on both neurons and glial cells.

Caption: Overview of the GABAergic synapse and signaling pathway.

Structure-Activity Relationships (SAR) of GABA-A Receptor Modulators

The development of selective GABA-A receptor modulators is a key goal in neuroscience drug discovery. SAR studies have revealed that specific structural features of this compound derivatives can confer selectivity for different GABA-A receptor subtypes. For example, modifications to the substituents on the butanoic acid backbone can influence whether a compound acts as an agonist or antagonist, and its preference for α1, α2/α3, or α5-containing receptors.[6][7] This selectivity is crucial, as α1-containing receptors are associated with sedation, while α2/α3-containing receptors are linked to anxiolytic and anticonvulsant effects.[6]

| Structural Modification | Effect on Activity | Reference |

| Alkyl substitution at the 3-position | Can increase anticonvulsant activity | [7] |

| Introduction of a fluorine atom | Can alter conformation and agonist/antagonist profile | [11] |

| Incorporation into a cyclic structure | Constrains conformation, potentially increasing selectivity | [3] |

Priming of Plant Defense

β-Aminobutyric acid (BABA) is a non-protein amino acid that primes plants for enhanced resistance against a broad spectrum of pathogens and abiotic stresses.[12][13] BABA treatment itself does not directly activate defense genes but rather potentiates the plant's defense response upon subsequent pathogen attack. This priming effect is associated with the potentiation of signaling pathways involving salicylic acid (SA), jasmonic acid (JA), and abscisic acid (ABA).[14][15]

BABA-Induced Plant Defense Signaling

The precise mechanism of BABA-induced priming is still under investigation, but it is known to involve the potentiation of various defense-related responses. Upon pathogen challenge, BABA-primed plants exhibit a faster and stronger activation of defense mechanisms, including the production of reactive oxygen species (ROS), callose deposition at the site of infection, and the expression of pathogenesis-related (PR) genes.[16] The signaling pathways involved are complex and can be dependent on the specific plant-pathogen interaction.

Caption: Simplified overview of BABA-induced plant defense priming.

Experimental Workflow for Synthesis and Functional Analysis

The discovery and development of novel this compound derivatives as therapeutic agents typically follow a structured workflow, from initial synthesis to biological evaluation.

Caption: A typical workflow for the discovery of novel GABAergic modulators.

Conclusion

This compound derivatives represent a versatile class of molecules with significant potential in both medicine and agriculture. Their synthesis, particularly in a stereoselective manner, is a key area of research, with numerous effective strategies now available to chemists. The functional roles of these compounds, especially as modulators of the GABAergic system and as inducers of plant defense, underscore their importance. This guide has provided an overview of the key synthetic methodologies, functional aspects, and experimental workflows relevant to the study of these fascinating molecules. Further research into the structure-activity relationships and the precise molecular mechanisms of action of this compound derivatives will undoubtedly lead to the development of novel therapeutic agents and crop protection strategies.

References

- 1. scielo.br [scielo.br]

- 2. chinesechemsoc.org [chinesechemsoc.org]

- 3. Synthesis of optically active 2-alkyl-3,4-iminobutanoic acids. Beta-amino acids containing an aziridine heterocycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GABA - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Experimental GABA A Receptor Agonists and Allosteric Modulators for the Treatment of Focal Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rational approaches for the design of various GABA modulators and their clinical progression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. Synthesis, conformation and biological evaluation of the enantiomers of 3-fluoro-gamma-aminobutyric acid ((R)- and (S)-3F-GABA): an analogue of the neurotransmitter GABA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. β-Aminobutyric Acid Priming Acquisition and Defense Response of Mango Fruit to Colletotrichum gloeosporioides Infection Based on Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. β-Aminobutyric Acid-Induced Protection of Arabidopsis against the Necrotrophic Fungus Botrytis cinerea - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Master Regulatory Transcription Factors in β-Aminobutyric Acid-Induced Resistance (BABA-IR): A Perspective on Phytohormone Biosynthesis and Signaling in Arabidopsis thaliana and Hordeum vulgare - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Role of 3-Aminobutanoic Acid in Neurotransmission: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Aminobutanoic acid, also known as β-aminobutyric acid (BABA), is a naturally occurring β-amino acid that has garnered interest for its potential role as a modulator of neurotransmission. Structurally similar to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system (CNS), this compound is presumed to exert its effects through interaction with the GABAergic system. While its precise mechanisms and quantitative pharmacological profile are not as extensively characterized as those of GABA, its potential to influence neuronal excitability suggests therapeutic possibilities for neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the current understanding of this compound's role in neurotransmission, details the experimental protocols necessary for its further investigation, and outlines the key signaling pathways it is likely to modulate.

Introduction

γ-Aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mature mammalian brain, responsible for reducing neuronal excitability and regulating the overall balance of neural activity.[1] Dysregulation of the GABAergic system is implicated in a wide range of neurological and psychiatric conditions, including anxiety disorders, epilepsy, and sleep disturbances. Consequently, compounds that modulate GABAergic neurotransmission are of significant interest for therapeutic development.

This compound, a structural isomer of GABA, is recognized as an inhibitory neurotransmitter that can regulate neuronal excitability.[2] Its potential applications are being explored for a variety of neurological disorders, including anxiety and epilepsy.[2] While it is used as a biochemical in proteomics research and a building block in organic synthesis, its specific functions and interactions within the CNS are still an active area of investigation. This guide aims to consolidate the available information on this compound and provide a framework for future research.

Molecular and Pharmacological Profile

Currently, there is a notable scarcity of publicly available, detailed quantitative data regarding the binding affinity and functional potency of this compound at GABA receptors. To facilitate future research and provide a comparative context, the following table outlines the kind of quantitative data that is essential for a thorough characterization of this compound.

Table 1: Quantitative Pharmacological Data for this compound (Hypothetical Data for Illustrative Purposes)

| Parameter | Receptor/Transporter | Value | Units | Reference |

| Binding Affinity (Ki) | GABA-A Receptor | Data Not Available | nM | |

| GABA-B Receptor | Data Not Available | nM | ||

| GABA Transporter (GAT1) | Data Not Available | µM | ||

| Functional Potency (EC50/IC50) | GABA-A Receptor (agonist/modulator) | Data Not Available | µM | |

| GABA-B Receptor (agonist/modulator) | Data Not Available | µM | ||

| GABA Transporter (GAT1) Inhibition | Data Not Available | µM | ||

| Electrophysiological Effects | Change in postsynaptic current amplitude | Data Not Available | % | |

| Change in membrane potential | Data Not Available | mV | ||

| In Vivo Concentration | Extracellular Brain Levels (basal) | Data Not Available | nM |

Note: This table is intended to serve as a template for the types of quantitative data that need to be experimentally determined for this compound. The "Value" column is intentionally left blank to reflect the current lack of available data.

Signaling Pathways in GABAergic Neurotransmission

As a GABA analog, this compound is expected to influence the primary signaling pathways mediated by GABA-A and GABA-B receptors. The following diagrams illustrate these canonical pathways. The precise points of interaction and the nature of the modulation (e.g., direct agonism, allosteric modulation) by this compound remain to be elucidated.

Detailed Experimental Protocols

To facilitate further research into the neuropharmacology of this compound, this section provides detailed methodologies for key experiments.

Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for GABA-A and GABA-B receptors.

Protocol Details:

-

Membrane Preparation:

-

Dissect brain regions of interest (e.g., cortex, hippocampus) from rodents on ice.

-

Homogenize the tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C.

-

Resuspend the pellet in fresh buffer and repeat the centrifugation step three times to wash the membranes.

-